molecular formula C20H27ClN6O2 B2929864 Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride CAS No. 1179501-92-8

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride

Cat. No. B2929864
CAS RN: 1179501-92-8
M. Wt: 418.93
InChI Key: BOVZAQNGXNZZQR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . It also contains a triazine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The compound contains a pyrimidine ring fused with a triazine ring, both of which are nitrogen-containing heterocycles . It also has an ethyl benzoate group and a hydrochloride group attached, which could influence its reactivity and properties.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the substituents linked to the ring carbon and nitrogen atoms . The presence of the ethyl benzoate and hydrochloride groups could also influence its reactivity.

Scientific Research Applications

Synthesis of Bicyclic [6 + 6] Systems

This compound is instrumental in the synthesis of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These systems are significant due to their structural complexity and potential biological activities .

Reactivity of Substituents

The reactivity of substituents linked to the ring carbon and nitrogen atoms of this compound is of great interest. Understanding these reactions can lead to the development of new synthetic pathways and the discovery of novel compounds with potential pharmacological applications .

Biological Applications in Medicine and Pharmaceuticals

The compound has been applied extensively in medical and pharmaceutical fields. Its derivatives are studied for their biological characteristics, which can lead to the creation of new standard biological components for therapeutic use .

Antitrypanosomal Activities

Derivatives of this compound have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness. Some derivatives exhibit significant antitrypanosomal activity, which is crucial for developing new treatments with fewer side effects .

Anti-Plasmodial Activities

The compound’s derivatives have also been evaluated for their antiplasmodial activities against Plasmodium falciparum, the organism responsible for malaria. The structural modifications of these derivatives influence their effectiveness, which is a key area of research for combating malaria resistance .

Selective Inhibition for EGFR

Some derivatives of this compound act as selective inhibitors for the Epidermal Growth Factor Receptor (EGFR), which is an important target in cancer therapy. The multistep synthesis of these derivatives involves several stages, including protection, reaction, cyclization, hydrolysis, and substitution processes .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2.ClH/c1-2-28-17(27)15-7-9-16(10-8-15)21-18-22-19(25-11-3-4-12-25)24-20(23-18)26-13-5-6-14-26;/h7-10H,2-6,11-14H2,1H3,(H,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVZAQNGXNZZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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